Synthesis and characterisation of trigonal C2-chiral di- and tetra-substituted bis(oxazoline) alkyl zinc complexes and their reactivity towards protic reagents†

Dalton Transactions Pub Date: 2011-01-19 DOI: 10.1039/C0DT01252A

Abstract

A series of zinc(II) alkyl complexes stabilised by the C2-chiral bis(oxazoline) ligand (R1,R2BOX, with R1 = (4S)-tBu, R2 = H (a); R1 = (4S)-Ph, R2 = H (b); R1 = (4R)-Ph, R2 = (5S)-Ph (c)), has been synthesised and structurally characterised. (R1,R2BOX)H ligands react with ZnEt2 in toluene to give the heteroleptic three-coordinate compounds of (R1,R2BOX)ZnEt, 1a, 1b and 1c in high yield. However, when the addition of (BOX)H ligands (a–b) over ZnEt2 is “uncontrolled”, the formation of homoleptic four-coordinate compounds are favoured (2a–b), but not for the more sterically crowded ligand (c). The zinc-ethyl derivatives (1a–c) react readily with protic reagents such as acetic acid (HOAc) and methanol (MeOH). For compounds 1a–c a redistribution of ligands is observed leading preferentially to homoleptic compounds, except for the bulkier ligand c providing a three-coordinate complex identified as (Ph,PhBOX)Zn(OMe), 4c. The reaction of acetylacetone (acacH) with compounds 1a–c leads straightforwardly to the more stable four-coordinate compounds corresponding to (R1,R2BOX)Zn(η2-acac), 5a–c. The potential of these compounds as initiators for the copolymerisation of epoxides with CO2 was investigated.

Graphical abstract: Synthesis and characterisation of trigonal C2-chiral di- and tetra-substituted bis(oxazoline) alkyl zinc complexes and their reactivity towards protic reagents
Synthesis and characterisation of trigonal C2-chiral di- and tetra-substituted bis(oxazoline) alkyl zinc complexes and their reactivity towards protic reagents†
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